molecular formula C8H3F3O5 B8597784 3,4,6-Trifluoro-5-hydroxyphthalic acid

3,4,6-Trifluoro-5-hydroxyphthalic acid

Cat. No. B8597784
M. Wt: 236.10 g/mol
InChI Key: BYXIMXYJZPMWAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4,6-Trifluoro-5-hydroxyphthalic acid is a useful research compound. Its molecular formula is C8H3F3O5 and its molecular weight is 236.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,4,6-Trifluoro-5-hydroxyphthalic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4,6-Trifluoro-5-hydroxyphthalic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3,4,6-Trifluoro-5-hydroxyphthalic acid

Molecular Formula

C8H3F3O5

Molecular Weight

236.10 g/mol

IUPAC Name

3,4,6-trifluoro-5-hydroxyphthalic acid

InChI

InChI=1S/C8H3F3O5/c9-3-1(7(13)14)2(8(15)16)4(10)6(12)5(3)11/h12H,(H,13,14)(H,15,16)

InChI Key

BYXIMXYJZPMWAX-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(=C(C(=C1F)O)F)F)C(=O)O)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

An amount of 2 g (30.7 mmole) of 86% potassium hydroxide was dissolved in 10 ml of water and heated to 90° C. To this solution, under stirring, was added gradually 1.0 g (4.20 mmole) of 3,4,5,6-tetrafluorophthalic acid, and the reaction was carried out at 90° C. for 9 hours. After left to cool, to the aqueous reaction solution was added concentrated hydroxychloric acid to adjust pH to 2 to give 3,5,6-trifluoro-4-hydroxyphthalic acid. To this was added 15 ml of diethyl ether, and 3,5,6-trifluoro-4-hydroxyphthalic acid was extracted in the organic layer. This extraction operation was repeated for 5 times, and the diethyl ether layers obtained were dried over anhydrous sodium sulfate, then evaporated to dryness and washed with chloroform to give 1.05 g of 3,5,6-trifluoro-4-hydroxyphthalic acid monohydrate.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
[Compound]
Name
hydroxychloric acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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